Benzo(a)pyrene diol epoxide

Catalog No.
S599963
CAS No.
55097-80-8
M.F
C20H14O3
M. Wt
302.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo(a)pyrene diol epoxide

CAS Number

55097-80-8

Product Name

Benzo(a)pyrene diol epoxide

IUPAC Name

4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

InChI

InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H

InChI Key

DQEPMTIXHXSFOR-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2

Synonyms

7,8-BaP-9,10-Diol Epoxide, 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide, 7,8-Dihydroxy-9,10-Epoxy-7,8,9,10-Tetrahydrobenzo(a)pyrene, Anti BaPDE, Anti-BaPDE, Benzo(a)pyrene 7,8-Dihydrodiol 9,10-Epoxide, Benzo(a)pyrene-7,8-diol 9,10-Epoxide, BPDE

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2

BPDE as a Carcinogen and DNA Adduct Formation:

Benzo(a)pyrene diol epoxide (BPDE) is a highly reactive metabolite of benzo(a)pyrene (BaP), a well-established human carcinogen found in tobacco smoke, air pollution, and grilled food []. Extensive research has focused on BPDE's role in causing cancer, particularly lung cancer. Studies have shown that BPDE can directly bind to DNA, forming DNA adducts, which can lead to mutations and ultimately cancer development [, ].

BPDE as a Biomarker of Exposure:

Due to its strong association with BaP exposure, BPDE adducts in blood proteins or tissues have been explored as potential biomarkers of BaP exposure in humans and animals []. Measuring these adducts can help researchers assess individual exposure levels and potentially identify populations at higher risk for BaP-related cancers. However, accurately measuring low levels of BPDE adducts in humans exposed to environmental levels of BaP remains a challenge [].

Benzo(a)pyrene diol epoxide is a highly reactive metabolite derived from benzo(a)pyrene, a polycyclic aromatic hydrocarbon formed during the incomplete combustion of organic materials. This compound plays a significant role in the carcinogenicity associated with benzo(a)pyrene exposure. It exists primarily as two stereoisomers: the anti and syn forms, with the anti form being more biologically active and carcinogenic. The chemical structure of benzo(a)pyrene diol epoxide involves a dihydroxy group and an epoxide group, which contribute to its reactivity with biological macromolecules, particularly DNA .

BPDE's carcinogenic mechanism involves its interaction with DNA. As mentioned earlier, the epoxide group forms covalent bonds with guanine in DNA, creating bulky adducts that distort the DNA structure []. This distortion can lead to several issues:

  • Misreplication: During DNA replication, the cell's machinery may struggle to copy the distorted DNA sequence, leading to errors and mutations.
  • DNA Repair Errors: The cell may attempt to repair the BPDE-DNA adduct, but these repair processes can themselves introduce errors.
  • Cell Cycle Arrest: The cell may arrest the cell cycle to prevent replication with damaged DNA, but prolonged arrest can lead to cell death or uncontrolled growth.

Benzo(a)pyrene diol epoxide undergoes several key reactions that facilitate its interaction with DNA:

  • Formation of Adducts: The epoxide group reacts with nucleophilic sites on DNA, primarily at the N7 position of guanine, forming stable DNA adducts. This process distorts the DNA structure, leading to mutations that can initiate carcinogenesis .
  • Hydrolysis: Under physiological conditions, benzo(a)pyrene diol epoxide can be hydrolyzed to form less reactive diols. The rate of hydrolysis can vary based on pH and other environmental factors .
  • Covalent Binding: It can covalently bind to proteins, such as serum albumin, which may serve as a biomarker for exposure assessment in epidemiological studies .

The biological activity of benzo(a)pyrene diol epoxide is primarily linked to its role as a carcinogen. It induces mutations in critical genes, including the tumor suppressor gene p53, by causing G to T transversions. This mutagenic activity is facilitated by its ability to form bulky adducts that disrupt normal DNA replication and repair mechanisms . The compound's interaction with cellular pathways can lead to uncontrolled cell proliferation and tumor development.

Benzo(a)pyrene diol epoxide is synthesized through metabolic activation of benzo(a)pyrene via enzymatic pathways:

  • Cytochrome P450 Enzymes: Benzo(a)pyrene is first oxidized by cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1) to form various intermediates, including benzo(a)pyrene-7,8-epoxide.
  • Epoxide Hydrolase Reaction: The epoxide is then hydrolyzed by epoxide hydrolase to yield benzo(a)pyrene-7,8-dihydrodiol.
  • Final Conversion: A subsequent oxidation step by cytochrome P450 enzymes converts this diol into the ultimate carcinogenic form—benzo(a)pyrene diol epoxide .

Benzo(a)pyrene diol epoxide is utilized in various research applications:

  • Carcinogenicity Studies: It serves as a model compound for studying mechanisms of chemical carcinogenesis and DNA damage.
  • Biomarker Development: Its adducts with proteins and nucleic acids are investigated as biomarkers for exposure assessment in environmental health studies.
  • Drug Development: Understanding its interactions with biological macromolecules aids in developing chemotherapeutic agents targeting similar pathways .

Research has focused on the interactions of benzo(a)pyrene diol epoxide with various biological molecules:

  • DNA Interactions: Studies demonstrate how this compound forms stable adducts with DNA, leading to mutations and potential cancer development.
  • Protein Binding: It has been shown to bind covalently to serum albumin and other proteins, which may influence its distribution and toxicity in vivo .
  • Isomer Reactivity: Different isomers of benzo(a)pyrene diol epoxide exhibit varying reactivities toward nucleophilic sites in biological systems, impacting their carcinogenic potential .

Several compounds share structural similarities or biological activity with benzo(a)pyrene diol epoxide:

Compound NameStructure TypeBiological ActivityUnique Features
Aflatoxin B1MycotoxinHighly carcinogenic; forms DNA adductsTargets different nucleophilic sites than BPDE
7,12-Dimethylbenz[a]anthracenePolycyclic aromatic hydrocarbonPotent carcinogen; induces tumors in animalsMore potent in certain animal models
3-MethylcholanthrenePolycyclic aromatic hydrocarbonKnown for inducing tumors; interacts with DNAMechanism involves different metabolic pathways

Benzo(a)pyrene diol epoxide is unique due to its specific mechanism of action involving the formation of bulky DNA adducts that disrupt normal cellular processes, distinguishing it from other similar compounds like aflatoxin B1 and 7,12-dimethylbenz[a]anthracene.

Benzo(a)pyrene diol epoxide is an organic compound with the molecular formula C₂₀H₁₄O₃ and a molecular weight of 302.3234 grams per mole [1] [2]. The compound represents a metabolite and derivative of benzo(a)pyrene formed through oxidative processes that introduce hydroxyl and epoxide functionalities to the parent polycyclic aromatic hydrocarbon structure [1].

The structural foundation of benzo(a)pyrene diol epoxide consists of a pyrene moiety, which comprises four benzene rings fused together in a planar aromatic arrangement approximating a rhombus shape [1]. Additionally, a fifth benzene ring has been fused to the pyrene system, creating the characteristic benzo(a)pyrene backbone [1]. The diol epoxide derivative is formed through the introduction of vicinal hydroxyl groups and an epoxide functional group to this aromatic framework [1].

The compound's International Union of Pure and Applied Chemistry name is 4-oxahexacyclo[11.6.2.0²,⁸.0³,⁵.0¹⁰,²⁰.0¹⁷,²¹]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol [2]. The Chemical Abstracts Service registry number for this compound is 58917-67-2 [2]. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: OC1C2OC2C2=C(C=C3C=CC4=C5C(C=CC2=C35)=CC=C4)C1O [2].

The three-dimensional molecular architecture of benzo(a)pyrene diol epoxide features a distorted half-chair conformation for the partially saturated tetrahydrobenzo ring comprising carbon atoms 7, 8, 9, and 10 [10]. Crystallographic studies have revealed that the pyrene rings of adjacent molecules engage in stacking interactions, while guanine bases do not participate in intermolecular stacking arrangements [21].

Stereoisomers of Benzo(a)pyrene Diol Epoxide

The stereochemical complexity of benzo(a)pyrene diol epoxide arises from the presence of multiple chiral centers within the molecule, leading to the formation of distinct stereoisomeric forms. The compound exists as two primary diastereomeric classes: anti-benzo(a)pyrene diol epoxide and syn-benzo(a)pyrene diol epoxide, which differ in the relative spatial arrangement of the epoxide group with respect to the hydroxyl functionalities [3] [7].

Anti-Benzo(a)pyrene Diol Epoxide Isomers

Anti-benzo(a)pyrene diol epoxide represents the predominant stereoisomeric form generated through metabolic activation pathways [19]. This diastereomer is characterized by the epoxide group being positioned on the opposite side of the benzylic ring relative to the 7-hydroxyl group [18]. The anti-configuration results in two enantiomeric forms: (+)-anti-benzo(a)pyrene diol epoxide and (-)-anti-benzo(a)pyrene diol epoxide [3] [18].

The (+)-anti-benzo(a)pyrene diol epoxide enantiomer possesses the absolute configuration (7R,8S,9S,10R), while the (-)-anti-benzo(a)pyrene diol epoxide enantiomer exhibits the corresponding (7S,8R,9R,10S) configuration [18] [21]. These enantiomeric metabolites demonstrate markedly different biological activities, with the (+)-enantiomer showing approximately 60% of the tumor-initiating activity of benzo(a)pyrene in mouse skin tumorigenesis assays, whereas the (-)-enantiomer exhibits only 2% activity .

Crystal structure analysis has confirmed the absolute configuration assignments for anti-benzo(a)pyrene diol epoxide isomers through direct crystallographic determination [21]. The spatial relationship between the known chiral carbon atoms of the deoxyribose and the four asymmetric centers in the hydrocarbon moiety provides unambiguous proof of the stereochemical arrangements [21].

The conformational preferences of anti-benzo(a)pyrene diol epoxide enantiomers have been extensively characterized through computational methods involving systematic surveys of potential energy surfaces [18]. Four potential energy wells or structural domains have been identified for both (+)- and (-)-anti-benzo(a)pyrene diol epoxide enantiomers, with the (+)/(-) pairs of each structural domain being nearly mirror images [18].

Syn-Benzo(a)pyrene Diol Epoxide Isomers

Syn-benzo(a)pyrene diol epoxide represents the minor diastereomeric form produced during metabolic activation, characterized by the epoxide group being positioned on the same side of the benzylic ring as the 7-hydroxyl group [18] [19]. This spatial arrangement results in greater steric crowding compared to the anti-configuration, as both the C9-hydroxyl and C8-hydroxyl groups are located on the same side of the benzylic ring as the attached nucleophile [18].

The syn-diastereomer exists as two enantiomeric forms: (+)-syn-benzo(a)pyrene diol epoxide with the configuration (7R,8S,9R,10S) and (-)-syn-benzo(a)pyrene diol epoxide with the configuration (7S,8R,9S,10R) [19]. These enantiomers demonstrate distinct adduct formation patterns when reacting with deoxyguanosine residues [19].

Characterization studies have revealed that the (-)-syn-benzo(a)pyrene diol epoxide enantiomer yields one dominant adduct through cis addition to the exocyclic amino group of deoxyguanosine [19]. In contrast, the (+)-syn-benzo(a)pyrene diol epoxide enantiomer produces two major adducts: one resulting from cis addition and another from trans addition [19].

The conformational flexibility of syn-benzo(a)pyrene diol epoxide isomers is inherently more restricted compared to anti-isomers due to increased steric crowding [18]. This reduced flexibility influences the binding preferences and conformational distributions observed in DNA adduct formation [18]. Only two of the four structural domains typically observed for anti-isomers are favored for syn-benzo(a)pyrene diol epoxide enantiomers [18].

Physiochemical Properties

Benzo(a)pyrene diol epoxide exhibits distinctive physiochemical characteristics that influence its environmental behavior and biological interactions. The compound is classified as a lipophilic solid with limited aqueous solubility, reflecting the hydrophobic nature of its polycyclic aromatic structure [17].

The density of benzo(a)pyrene diol epoxide has been reported as 1.569 grams per cubic centimeter for the syn-isomer [35] and 1.6 grams per cubic centimeter for related stereoisomeric forms [11]. The refractive index values range from 1.936 for syn-benzo(a)pyrene diol epoxide [35] to 1.945 for other isomeric forms [11].

Thermal properties of benzo(a)pyrene diol epoxide include a boiling point of 594.2°C at 760 millimeters of mercury for the syn-isomer [35] and 655.6°C at 760 millimeters of mercury for related forms [11]. The flash point has been determined to be 313.2°C for syn-benzo(a)pyrene diol epoxide [35] and 350.3°C for other stereoisomeric variants [11]. Melting point data for benzo(a)pyrene diol epoxide isomers are not available in the current literature [11] [35].

PropertySyn-IsomerRelated Forms
Density (g/cm³)1.569 [35]1.6 [11]
Refractive Index1.936 [35]1.945 [11]
Boiling Point (°C at 760 mmHg)594.2 [35]655.6 [11]
Flash Point (°C)313.2 [35]350.3 [11]
Melting PointNot Available [35]Not Available [11]

The water solubility of benzo(a)pyrene diol epoxide is extremely limited, consistent with the parent benzo(a)pyrene compound which exhibits solubility ranging from 0.2 to 6.1 micrograms per liter [14]. This low aqueous solubility reflects the predominantly hydrophobic character of the polycyclic aromatic framework [14] [17].

Spectroscopic properties of benzo(a)pyrene diol epoxide have been extensively characterized through ultraviolet-visible absorption and fluorescence measurements [7] [33]. In fully complementary DNA duplexes, trans adducts of anti-benzo(a)pyrene diol epoxide show absorption maxima at 346-348 nanometers, whereas cis adducts exhibit maxima at 352-354 nanometers [33]. Single-stranded adducts display absorption and fluorescence excitation maxima at 352-353 nanometers for cis configurations and 350-351 nanometers for trans arrangements [33].

The LogP (octanol-water partition coefficient) values indicate the compound's lipophilic nature, with reported values of 3.43180 for syn-benzo(a)pyrene diol epoxide [35] and 3.69070 for related isomeric forms [11]. These values confirm the compound's preference for lipid environments over aqueous phases.

Chemical Stability and Reactivity Patterns

Benzo(a)pyrene diol epoxide demonstrates complex chemical stability and reactivity profiles that are influenced by environmental conditions, stereochemical configuration, and the presence of nucleophilic species. The compound's epoxide functionality serves as the primary reactive center, making it susceptible to nucleophilic attack and hydrolytic processes [26] [27].

The hydrolysis of benzo(a)pyrene diol epoxide follows a well-characterized mechanism involving rapid equilibrium between general acid catalysts and the diol epoxide, followed by rate-determining formation of a carbocation intermediate [26]. This process results in the formation of tetrol products through nucleophilic attack by water molecules [26] [27]. The hydrolysis reaction exhibits pH dependence, with increased rates observed under acidic conditions due to general acid catalysis [27].

Temperature effects on benzo(a)pyrene diol epoxide reactivity have been extensively studied, revealing that increasing temperature enhances the fraction of cis products obtained from both hydrolysis and alkylation reactions [12]. The activation energy for the acid-catalyzed formation of the carbocation intermediate has been determined to be 8.7 ± 0.9 kilocalories per mole at pH 7.0 [27], which is significantly lower than the activation energy for hydrolysis of free benzo(a)pyrene diol epoxide in buffer solution (14.2 ± 0.7 kilocalories per mole) [27].

The reactivity patterns of different stereoisomers show significant variations. Syn-benzo(a)pyrene diol epoxide reacts approximately 11 times faster with human serum albumin compared to (-)-anti-benzo(a)pyrene diol epoxide . However, both isomers form similar total adduct levels after 24 hours, indicating higher initial reactivity but comparable long-term binding capacity .

IsomerReaction Rate (h⁻¹)Total Adducts (24h)
(+)-Anti-Benzo(a)pyrene diol epoxide0.47 0.42
(-)-Anti-Benzo(a)pyrene diol epoxide0.03 0.36
(±)-Syn-Benzo(a)pyrene diol epoxide0.34 0.38

The presence of halide ions significantly influences the reaction mechanisms and product stereochemistry of benzo(a)pyrene diol epoxide [12]. At 500 millimolar concentrations, nonhalide salts increase the hydrolysis cis/trans product ratio by approximately 45% [12]. The halide-catalyzed reaction pathway involves nucleophilic substitution at the C-10 position by halide to form trans halohydrin intermediates, followed by SN2 displacement of the halide by nucleophiles to yield cis products [12].

Chemical stability studies indicate that cis adducts and trans adducts derived from syn-benzo(a)pyrene diol epoxide remain chemically stable for several weeks when stored at temperatures of 4°C or below in darkness [33]. This stability profile enables proper characterization and analysis of these reactive intermediates under controlled laboratory conditions [33].

The metabolic activation of benzo(a)pyrene represents a complex, multi-step enzymatic process that converts the relatively inert polycyclic aromatic hydrocarbon into highly reactive diol epoxide derivatives capable of forming covalent DNA adducts [1] [2]. This bioactivation pathway involves the sequential action of cytochrome P450 monooxygenases and epoxide hydrolase enzymes, culminating in the formation of the ultimate carcinogenic metabolite, benzo(a)pyrene diol epoxide [3] [2].

Benzo(a)pyrene metabolism occurs through three primary enzymatic pathways: the peroxidase pathway forming radical cations, the cytochrome P450 1A1/1B1 plus epoxide hydrolase pathway yielding diol epoxides, and the cytochrome P450 1A1/1B1 plus aldo-keto reductase pathway producing ortho-quinones [4]. The diol epoxide pathway represents the major route of metabolic activation, accounting for the formation of the most mutagenic and carcinogenic metabolites [1] [5].

The initial metabolic transformation involves the stereospecific oxidation of benzo(a)pyrene at the 7,8-double bond by mixed-function oxidases, producing essentially a single enantiomer of 7,8-epoxide [5] [6]. This metabolic step demonstrates remarkable stereoselectivity, with the enzyme system exhibiting preferential formation of the (7R,8S)-epoxide configuration [7] [6]. The subsequent hydration of this epoxide by epoxide hydrolase yields an optically pure (−)-trans-7,8-dihydrodiol, which serves as the proximate carcinogenic metabolite [5] [8] [6].

Cytochrome P450-Mediated Activation

P450 1A1/1B1 Enzyme Systems

The cytochrome P450 superfamily, particularly the 1A1 and 1B1 isoforms, plays a central role in benzo(a)pyrene bioactivation [1] [9] [10]. These enzymes exhibit distinct kinetic properties and substrate specificities that significantly influence the overall metabolic fate of benzo(a)pyrene. Human cytochrome P450 1A1 demonstrates the highest catalytic efficiency for benzo(a)pyrene metabolism, with tetrol formation rates of 2.58 nmol/min/nmol P450, indicating robust diol epoxide generation [1] [11]. In contrast, cytochrome P450 1B1 exhibits moderate activity with rates of 0.60 nmol/min/nmol P450, while P450 1A2 shows the lowest activity at 0.43 nmol/min/nmol P450 [1] [11].

The ratio of maximum velocity to Michaelis constant (Vmax/Km) for trans-7,8-dihydrodiol formation reveals that cytochrome P450 1B1 exhibits a 3.2-fold higher catalytic efficiency compared to P450 1A1 [9] [12]. This enhanced efficiency suggests that P450 1B1 may play a more significant role in the metabolic activation pathway than previously recognized [9] [13]. Rat cytochrome P450 1B1 demonstrates even higher activity levels compared to the human enzyme, indicating species-specific differences in metabolic capacity [1].

The tissue-specific expression patterns of these enzymes influence the local concentration of reactive metabolites. Cytochrome P450 1A1 is highly inducible by polycyclic aromatic hydrocarbons and is predominantly expressed in extrahepatic tissues such as lung and kidney [14] [10]. Cytochrome P450 1B1 exhibits a broader tissue distribution, including expression in reproductive tissues, kidney, and cardiovascular system [10]. This differential expression pattern suggests that local tissue concentrations of these enzymes may determine susceptibility to benzo(a)pyrene-induced carcinogenesis [1] [10].

Formation of Arene Oxides

The formation of arene oxides represents the initial step in the cytochrome P450-mediated activation of benzo(a)pyrene [15] [16]. These intermediate compounds are highly electrophilic and reactive, serving as precursors for both detoxification and bioactivation pathways [16] [17]. The cytochrome P450 enzymes catalyze the insertion of molecular oxygen into the aromatic ring system, forming unstable arene oxide intermediates at multiple positions including the 4,5-, 7,8-, and 9,10-positions [18] [16].

The regioselectivity of arene oxide formation varies among different cytochrome P450 isoforms. Studies using purified cytochrome P450 enzymes reveal distinct patterns of metabolite formation, with P450 1A1 and P450 1B1 showing preferential oxidation at the 7,8-position, while other isoforms exhibit different regioselectivities [18] [19]. The formation of 7,8-arene oxide is particularly significant because this intermediate serves as the precursor for the ultimate carcinogenic diol epoxide metabolite [5] [16].

Arene oxides are inherently unstable compounds that can undergo several competing reactions. They may rearrange to form phenolic metabolites through nucleophilic attack by water, undergo hydrolysis by epoxide hydrolase to form dihydrodiols, or react with nucleophilic centers in cellular macromolecules [15] [16]. The relative rates of these competing reactions determine the balance between detoxification and bioactivation pathways [16] [17].

Epoxide Hydrolase-Catalyzed Reactions

Microsomal epoxide hydrolase catalyzes the hydrolysis of arene oxides through a sophisticated two-step mechanism involving the formation of a covalent enzyme-substrate intermediate [20] [21] [22]. The enzyme belongs to the α/β-hydrolase fold superfamily and employs a catalytic triad consisting of aspartate-226, glutamate-404, and histidine-431 [23]. The initial step involves nucleophilic attack by aspartate-226 on the oxirane carbon, forming an alkyl-enzyme ester intermediate [20] [22] [23].

The mechanism proceeds through initial binding of the arene oxide substrate to the enzyme active site, followed by alkylation of the nucleophilic aspartate residue [20] [21]. Two tyrosine residues (Tyr-154 and Tyr-235) function as acid catalysts, facilitating ring opening by polarizing the epoxide oxygen through hydrogen bonding interactions [24] [25]. The rate constant for this alkylation step (k2) typically exceeds 100 s⁻¹ for efficient substrates [24] [25].

The second step involves hydrolysis of the alkyl-enzyme intermediate by activated water molecules. The histidine residue functions as a general base, abstracting a proton from water and facilitating nucleophilic attack on the ester carbonyl carbon [21] [23] [24]. This hydrolytic step is generally rate-limiting for most substrates, with rate constants (k3) typically ranging from 3 to 24 s⁻¹ [24] [25]. The pH dependence of this reaction indicates an apparent pKa of approximately 6.7, consistent with the involvement of ionizable groups in the catalytic mechanism [26] [27].

The enzyme exhibits remarkable enantioselectivity toward chiral arene oxide substrates. For benzo(a)pyrene 4,5-oxide, epoxide hydrolase demonstrates a 40-fold difference in hydrolysis rates between the (+) and (−) enantiomers [26] [27]. This stereoselectivity has important implications for the biological activity of arene oxide metabolites, as it influences the enantiomeric composition of resulting dihydrodiol products [28] [29] [27].

Formation of Benzo(a)pyrene-7,8-dihydrodiol

The formation of benzo(a)pyrene-7,8-dihydrodiol occurs through the epoxide hydrolase-catalyzed hydrolysis of benzo(a)pyrene-7,8-oxide and represents a critical step in the bioactivation pathway [9] [12] [8]. This metabolic transformation demonstrates exceptional stereoselectivity, producing an optically pure (−)-trans-7,8-dihydrodiol with (7R,8R) absolute configuration [5] [8] [6]. The stereospecific nature of this reaction reflects the precise geometric constraints within the epoxide hydrolase active site [28] [27].

Kinetic studies reveal that the formation of 7,8-dihydrodiol proceeds with distinct rate constants depending on the cytochrome P450 isoform involved in the initial epoxidation step. Human P450 1A1 demonstrates the highest efficiency for 7,8-dihydrodiol formation, with rates of 0.38 nmol/min/nmol P450 when coupled with epoxide hydrolase [1] [11]. P450 1B1 exhibits moderate activity at 0.17 nmol/min/nmol P450, while P450 1A2 shows undetectable levels of 7,8-dihydrodiol formation [1] [11].

The optical purity of the resulting 7,8-dihydrodiol depends on both the stereoselectivity of the initial epoxidation reaction and the subsequent enantioselective hydrolysis [28] [30]. Studies using circular dichroism spectropolarimetry confirm that the metabolically formed 7,8-dihydrodiol exhibits greater than 98% optical purity, indicating highly stereoselective enzymatic processes [29] [30]. This level of stereochemical control is remarkable considering the multiple enzymatic steps involved in the overall transformation [28] [8].

The 7,8-dihydrodiol metabolite represents the proximate carcinogenic form of benzo(a)pyrene, serving as the substrate for further oxidation to the ultimate carcinogenic diol epoxide [3] [5] [8]. The specific stereochemical configuration of this intermediate is crucial for subsequent bioactivation, as only the (−)-enantiomer serves as an effective substrate for further oxidation by cytochrome P450 enzymes [7] [6] [30].

Generation of Diol Epoxide Metabolites

The generation of diol epoxide metabolites represents the final and most critical step in benzo(a)pyrene bioactivation, producing the ultimate carcinogenic species capable of forming stable DNA adducts [31] [5] [32]. This process involves the stereoselective reoxidation of benzo(a)pyrene-7,8-dihydrodiol by cytochrome P450 enzymes at the 9,10-position, yielding two stereoisomeric diol epoxides designated as anti-diol epoxide and syn-diol epoxide [5] [7] [6].

The anti-diol epoxide, formally named (7R,8S)-dihydroxy-(9R,10R)-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene, represents the predominant metabolite formed through this pathway [5] [32] [6]. This compound exhibits exceptional mutagenic and carcinogenic potency due to its ability to form stable covalent adducts with DNA bases, particularly at the N2 position of guanine residues [31] [32]. The stereochemical configuration of this metabolite is critical for its biological activity, as it determines the geometric compatibility with DNA binding sites [32] [6].

The syn-diol epoxide, with the (7R,8S)-dihydroxy-(9S,10S)-epoxy configuration, is formed as a minor product in an approximate ratio of 1:10 relative to the anti-isomer [5] [7] [6]. This stereoisomer exhibits significantly lower mutagenic activity compared to the anti-diol epoxide, reflecting differences in DNA binding efficiency and adduct stability [7] [6]. The preferential formation of the anti-isomer reflects the stereoselective nature of the cytochrome P450-catalyzed oxidation reaction [8] [33] [6].

Kinetic studies demonstrate that the formation of diol epoxide metabolites follows Michaelis-Menten kinetics with substrate inhibition effects observed at higher concentrations [32] [34]. The rate of diol epoxide formation varies significantly among different cytochrome P450 isoforms, with P450 1A1 showing the highest activity, followed by P450 1B1 and P450 1A2 [1] [11] [35]. These rate differences influence the overall flux through the bioactivation pathway and may contribute to tissue-specific differences in carcinogenic susceptibility [10] [35].

Stereoselectivity in Metabolic Activation

The stereoselectivity observed throughout the benzo(a)pyrene metabolic activation pathway represents one of the most remarkable aspects of this bioactivation process [28] [29] [7]. Each enzymatic step exhibits distinct stereochemical preferences that collectively determine the enantiomeric composition of the ultimate carcinogenic metabolites [5] [6] [30]. This stereoselectivity arises from the precise three-dimensional architecture of the enzyme active sites and their ability to discriminate between different stereoisomeric forms [28] [27].

The initial epoxidation of benzo(a)pyrene by cytochrome P450 enzymes demonstrates exceptional stereoselectivity, producing essentially a single enantiomer of 7,8-epoxide [5] [7] [6]. This stereospecific oxidation reflects the asymmetric environment within the cytochrome P450 active site, which provides differential binding orientations for the benzo(a)pyrene substrate [33] [6]. The resulting (7R,8S)-epoxide configuration establishes the stereochemical foundation for all subsequent metabolic transformations [7] [6].

The epoxide hydrolase-catalyzed hydrolysis step maintains this stereochemical integrity while introducing additional chiral centers through the regioselective addition of water [28] [27]. The enzyme exhibits remarkable enantioselectivity, preferentially hydrolyzing one enantiomer of the epoxide substrate while leaving the other largely untransformed [26] [27]. This selectivity contributes to the formation of optically pure (−)-trans-7,8-dihydrodiol products [8] [6] [30].

The final reoxidation step shows preferential formation of the anti-diol epoxide over the syn-isomer in an approximate 10:1 ratio [5] [7] [6]. This stereoselectivity reflects the geometric constraints imposed by the cytochrome P450 active site during the approach of the dihydrodiol substrate to the heme iron center [33] [6]. The preferential formation of the anti-isomer has profound biological consequences, as this stereoisomer exhibits significantly higher mutagenic and carcinogenic activity compared to the syn-form [32] [7].

Metabolic StepStereoselectivityEnzymeReference
Benzo(a)pyrene 7,8-epoxidationSingle enantiomer (7R,8S)Mixed-function oxidases [5] [7] [6]
7,8-Epoxide hydrolysisOptically pure (−)-trans-7,8-diolEpoxide hydrolase [5] [7] [6]
7,8-Diol reoxidation (anti-diol epoxide)Predominantly anti-diol epoxideMixed-function oxidases [5] [7] [6]
7,8-Diol reoxidation (syn-diol epoxide)Minor productMixed-function oxidases [5] [7] [6]
Diol epoxide formation ratioAnti:syn ≈ 10:1Mixed-function oxidases [5] [7] [6]

The stereoselectivity of metabolic activation varies among different cytochrome P450 isoforms and can be influenced by environmental factors such as enzyme induction [28] [29] [33]. Studies comparing different P450 forms reveal distinct stereoselective profiles, with some isoforms showing enhanced selectivity for anti-diol epoxide formation while others exhibit more balanced production of both stereoisomers [33] [30]. These differences may contribute to individual variations in susceptibility to benzo(a)pyrene-induced carcinogenesis [28] [29].

Enzyme SystemActivity (nmol/min/nmol P450)SubstrateProductReference
Human P450 1A12.58Benzo(a)pyrene-7,8-diolDiol epoxide (tetrol) [1] [11]
Human P450 1B10.60Benzo(a)pyrene-7,8-diolDiol epoxide (tetrol) [1] [11]
Human P450 1A20.43Benzo(a)pyrene-7,8-diolDiol epoxide (tetrol) [1] [11]
P450 1A1 (7,8-diol formation)0.38Benzo(a)pyrene7,8-dihydrodiol [1] [11]
P450 1B1 (7,8-diol formation)0.17Benzo(a)pyrene7,8-dihydrodiol [1] [11]
P450 1A2 (7,8-diol formation)UndetectableBenzo(a)pyrene7,8-dihydrodiol [1] [11]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.9

MeSH Pharmacological Classification

Carcinogens

Other CAS

58917-67-2

Wikipedia

7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide

Dates

Last modified: 08-15-2023

Explore Compound Types